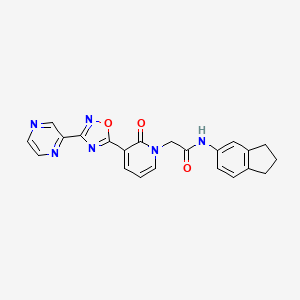

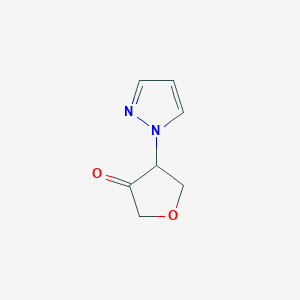

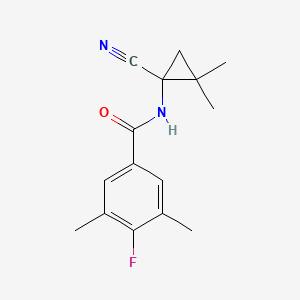

![molecular formula C11H15ClFN B2430425 (Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride CAS No. 1955541-71-5](/img/structure/B2430425.png)

(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride” is a chemical compound with the molecular formula C11H15ClFN. It’s available for purchase from various chemical suppliers .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 179.23 . Other physical and chemical properties are not specified in the available sources.Scientific Research Applications

Organic Synthesis and Vinyl Ketone Formation

The compound serves as a valuable building block in organic synthesis. Researchers have developed an efficient method for preparing substituted phenyl vinyl ketones using low-cost and commercially available reagents, including ethyl chloroformate and diisopropylethylamine . These vinyl ketones find applications as Michael acceptors , dienophiles , and monomers in synthetic chemistry.

Natural Product Synthesis

The same methodology used for vinyl ketone formation has been applied to the synthesis of natural products . Notably, mimosifoliol and quinolines have been synthesized using this approach. Mimosifoliol, in particular, has been studied for its chemical reactivity and potential applications .

Molecular Docking Studies

Mimosifoliol has shown promise as an inhibitor of the enzyme aspulvinone dimethylallyltransferase . Molecular docking studies revealed its potential effectiveness in inhibiting this enzyme .

Mechanism of Action

Target of Action

The primary target of (Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride is the Mitogen-activated protein kinase 14 . This enzyme plays a crucial role in cellular processes such as proliferation, differentiation, and stress response .

Mode of Action

It is known to interact with its target, possibly influencing the kinase’s activity and thus affecting the downstream cellular processes .

Biochemical Pathways

The compound’s interaction with Mitogen-activated protein kinase 14 may affect various biochemical pathways. For instance, it could influence the MAPK signaling pathway, which is involved in numerous cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

The compound’sAbsorption , Distribution , Metabolism , and Excretion (ADME) properties, as well as its half-life and clearance rate , would significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its interaction with Mitogen-activated protein kinase 14 and the subsequent changes in the affected biochemical pathways . These effects could potentially include changes in cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by factors such as temperature and pH. Additionally, the compound’s efficacy could be influenced by the presence of other substances in the environment, such as other drugs or chemicals .

properties

IUPAC Name |

1-cyclopropyl-N-[(2-fluorophenyl)methyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-11-4-2-1-3-10(11)8-13-7-9-5-6-9;/h1-4,9,13H,5-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPVXLRNXJGZLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNCC2=CC=CC=C2F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

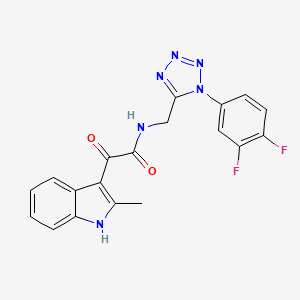

![Spiro[indan-2,1'-cyclobutane]-1-one](/img/structure/B2430346.png)

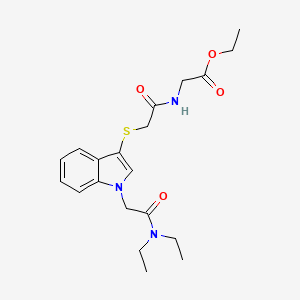

![3-(4-Chlorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2430349.png)

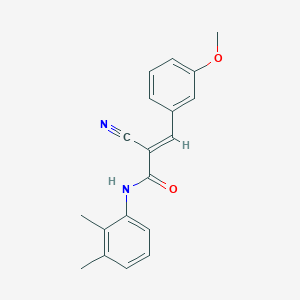

![3-Amino-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]propanoic acid](/img/structure/B2430350.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2430359.png)

![3-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2430362.png)